十五烷酸-15,15,15-D3

描述

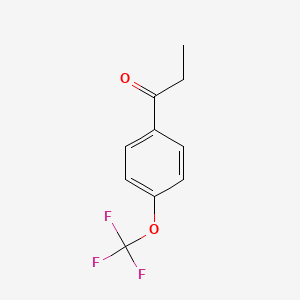

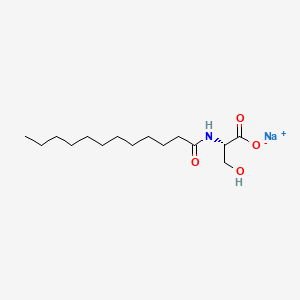

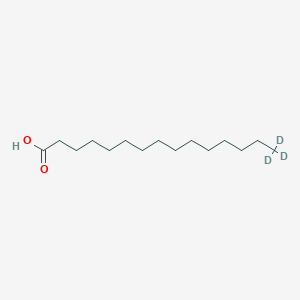

Pentadecanoic-15,15,15-D3 acid, also known as Pentadecanoic acid, is an odd-chain saturated fatty acid . It is a colorless solid and is intended for use as an internal standard for the quantification of pentadecanoic acid by GC- or LC-MS . It is found in esterified form in the lipids of many bacterial species and in the milk fat of ruminants .

Molecular Structure Analysis

The molecular formula of Pentadecanoic-15,15,15-D3 acid is C15H27D3O2 . The molecular weight is 245.42 . The IUPAC name is Pentadecanoic acid and the molecular formula is C15H30O2 .

Chemical Reactions Analysis

Pentadecanoic acid has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .

Physical And Chemical Properties Analysis

Pentadecanoic acid is a colorless solid . Its molecular formula is CH3(CH2)13CO2H . The molecular weight of Pentadecanoic acid is 242.3975 .

科学研究应用

医学影像和诊断

十五烷酸衍生物,如 15-(对碘苯基)十五烷酸及其放射性标记版本,广泛用于医学影像,特别是在心脏诊断中。这些化合物可有效研究心肌脂肪酸代谢,这对于诊断心脏疾病至关重要。

- PET 成像:通过 Stille 交叉偶联反应合成 15-(4-[11C]甲基苯基)十五烷酸 (MePPA) 用于动物 PET 成像的实验研究。MePPA 是放射性碘化 15-(4-碘苯基)十五烷酸 (IPPA) 的替代品,用于成像脂肪酸代谢 (Al-Momani 等,2011)。

- 心肌脂肪酸代谢:合成 15-(4-(2-[¹⁸F]氟乙氧基)苯基)十五烷酸作为 PET 探针,用于评估心肌脂肪酸代谢。该示踪剂在心脏中表现出显着的摄取,为在评估异常心肌脂肪酸代谢中使用临床 PET 示踪剂提供了潜力 (Tu 等,2010)。

- 碘-123 标记脂肪酸:碘-123 标记脂肪酸,包括 15-(对碘苯基)十五烷酸 (IPPA),用于心脏病研究中的单光子发射计算机断层扫描。这些示踪剂反映了代谢重要参数的变化,可用于患者管理或治疗计划 (Knapp 和 Kropp,1995)。

心血管健康研究

对十五烷酸的研究也有助于我们了解心血管健康和饮食影响。

- 乳脂摄入的生物标志物:十五烷酸(15:0)是乳脂摄入的生物标志物,已研究其与心血管疾病 (CVD) 和全因死亡率的关系。发现较高水平的 15:0 与 CVD 风险呈负相关,这提供了饮食脂肪对心血管健康影响的见解 (Trieu 等,2021)。

- 乳脂摄入和代谢危险因素:使用十五烷酸作为标记,探讨了乳脂摄入与心血管疾病危险因素之间的关系。这项研究有助于了解饮食对心脏健康的影响 (Smedman 等,1999)。

作用机制

Target of Action

Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid . It primarily targets AMPK and mTOR , both of which are core components of the human longevity pathway . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . mTOR is a central regulator of cell growth and proliferation .

Mode of Action

Pentadecanoic acid (C15:0) activates AMPK and inhibits mTOR . By activating AMPK, it helps to maintain energy balance within cells. On the other hand, by inhibiting mTOR, it can potentially slow down cell growth and proliferation .

Biochemical Pathways

The activation of AMPK and inhibition of mTOR by C15:0 affects various biochemical pathways. These include anti-inflammatory pathways, antifibrotic pathways, and anticancer activities . The compound has broad activities relevant to protecting cardiometabolic, immune, and liver health .

Result of Action

Pentadecanoic acid (C15:0) has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It has been found to have clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, a leading omega-3 fatty acid . At certain concentrations, C15:0’s activities paralleled common therapeutics for mood disorders, microbial infections, and cancer .

未来方向

Pentadecanoic acid has shown promising results in cell-based activities, with potential implications for longevity and healthspan . Its activities were found to be broader and safer than EPA, a leading omega-3 fatty acid . These studies further support the emerging role of Pentadecanoic acid as an essential fatty acid . Future research may continue to explore these potential benefits and applications.

属性

IUPAC Name |

15,15,15-trideuteriopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecanoic-15,15,15-D3 acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)

![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)